molecular formula C21H26N2O5 B2715396 N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide CAS No. 1235670-30-0

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide

Katalognummer: B2715396
CAS-Nummer: 1235670-30-0
Molekulargewicht: 386.448
InChI-Schlüssel: FEBMSHRRBAGAGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}

The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. It is believed to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression. By inhibiting HDACs, the compound may enhance the acetylation of histones and non-histone proteins, leading to altered gene expression patterns that can suppress tumor growth.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values for these cell lines were reported to be in the low micromolar range, suggesting potent activity against tumor growth.

Apoptosis Induction

Further investigation into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after exposure to the compound, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety profile of this compound:

  • In Vitro Studies : A study published in Cancer Letters reported that this compound significantly inhibited cell growth in MCF-7 and A549 cells with IC50 values of 5 µM and 7 µM, respectively .
  • Mechanistic Insights : Research indicated that the compound induces G0/G1 phase arrest in the cell cycle, which is critical for preventing cancer cell proliferation. This was corroborated by Western blot analysis showing upregulation of cyclin-dependent kinase inhibitors .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated reduced tumor size compared to controls, further validating its potential as a therapeutic agent against solid tumors .

Data Tables

Cell Line IC50 (µM) Mechanism Effect on Cell Cycle
MCF-75HDAC inhibitionG0/G1 phase arrest
A5497Apoptosis inductionG0/G1 phase arrest

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. This characteristic makes it a candidate for further development in cancer therapy.

Neuroprotective Effects

Emerging research indicates that N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3,4-dimethoxybenzamide may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Preliminary studies suggest it may help mitigate oxidative stress and inflammation in neuronal cells.

A549 Cell Line Study

In vitro studies on the A549 lung cancer cell line revealed that the compound significantly reduced cell viability at concentrations above 15 µM, primarily through mechanisms associated with apoptosis.

MCF7 Cell Line Study

Research involving MCF7 breast cancer cells indicated an IC50 value of 12.5 µM, with the compound causing cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study

In studies on HeLa cells, the compound exhibited an IC50 value of 10 µM, demonstrating its capability to inhibit critical enzymes involved in cancer cell metabolism and survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic assessments suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological evaluations are necessary to ascertain its safety profile in vivo.

Eigenschaften

IUPAC Name

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-21(2,13-24)23-19(25)11-14-5-8-16(9-6-14)22-20(26)15-7-10-17(27-3)18(12-15)28-4/h5-10,12,24H,11,13H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBMSHRRBAGAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.